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transcription factor PML - 143220-95-5

transcription factor PML

Catalog Number: EVT-1521172
CAS Number: 143220-95-5
Molecular Formula: C42H58N4O
Molecular Weight: 0
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Product Introduction

Overview

Transcription factor PML, or promyelocytic leukemia protein, is a pivotal protein involved in various cellular processes, including tumor suppression and gene regulation. Initially identified due to its association with acute promyelocytic leukemia, PML functions as a transcription factor and is a key component of the PML nuclear bodies, which play crucial roles in regulating apoptosis, cell cycle progression, and responses to DNA damage. The PML gene is located on chromosome 15 and undergoes extensive alternative splicing to produce multiple isoforms, each exhibiting distinct functional properties.

Source and Classification

PML is classified within the tripartite motif family of proteins, characterized by a conserved RING finger/B box/coiled-coil domain structure. This classification includes over 70 members in humans, highlighting the evolutionary significance of this protein family. The PML protein is primarily localized in the nucleus, where it forms nuclear bodies that are essential for its function as a transcription factor and tumor suppressor .

Synthesis Analysis

Methods

PML synthesis occurs through transcription of the PML gene, which produces several mRNA transcripts via alternative splicing. The primary transcript contains nine exons that can generate at least 11 different isoforms (e.g., PMLI to PMLVII) through mechanisms such as internal initiation and alternative splicing. This diversity allows for functional specialization among the isoforms .

Technical Details

The synthesis of PML is regulated by various cellular signals, including interferons and tumor necrosis factor-alpha. These signals can enhance PML expression by activating transcription factors that bind to specific elements in the PML promoter, such as interferon-stimulated response elements and gamma-activated sites . Additionally, post-translational modifications like sumoylation play a role in modulating PML activity and stability.

Molecular Structure Analysis

Structure

The structural framework of PML includes a tripartite motif consisting of a RING finger domain, two B-box domains, and a coiled-coil region. These domains facilitate protein-protein interactions essential for the assembly of PML nuclear bodies. The presence of a nuclear localization signal in most isoforms allows for their import into the nucleus, while some isoforms also contain nuclear export signals .

Data

PML nuclear bodies typically range from 0.2 to 1.0 micrometers in size and can be found in varying numbers within different cell types. The formation of these bodies is driven by liquid-liquid phase separation mechanisms . The ability of PML to interact with other proteins is crucial for its role in regulating gene expression and cellular responses.

Chemical Reactions Analysis

PML participates in several biochemical reactions that are critical for its function as a transcription factor. It acts as an E3 SUMO-protein ligase, facilitating the sumoylation of various target proteins, which can influence their stability and activity . Furthermore, the interaction between PML and other transcription factors can lead to complex regulatory networks that modulate gene expression in response to cellular stress or oncogenic signals.

Mechanism of Action

PML exerts its effects primarily through its role as a transcription factor within the nucleus. It binds to specific DNA sequences at gene promoters, often recruiting co-repressors or co-activators that modulate transcriptional activity. For instance, the fusion protein formed between PML and retinoic acid receptor alpha disrupts normal retinoic acid signaling pathways, leading to aberrant gene expression associated with acute promyelocytic leukemia . This highlights how PML's interactions can either promote or inhibit transcription depending on the cellular context.

Physical and Chemical Properties Analysis

Physical Properties

PML is a phosphoprotein predominantly localized in the nucleus but can also be found in cytoplasmic compartments depending on its isoform. Its solubility and interaction properties are influenced by post-translational modifications such as phosphorylation and sumoylation.

Chemical Properties

As a member of the tripartite motif family, PML contains multiple zinc-binding motifs that contribute to its structural integrity and functional interactions with other proteins. The protein's stability and activity are significantly influenced by its post-translational modifications, which can alter its binding affinity for DNA and other regulatory proteins .

Applications

Transcription factor PML has significant implications in scientific research and clinical applications:

  • Cancer Research: Due to its role in tumor suppression and involvement in acute promyelocytic leukemia, PML is a target for therapeutic interventions aimed at restoring normal differentiation pathways in cancer cells.
  • Virology: Certain isoforms of PML exhibit antiviral properties by sequestering viral proteins within nuclear bodies, thereby inhibiting viral replication .
  • Cell Biology: Understanding PML's function provides insights into cellular stress responses, apoptosis regulation, and stem cell biology.
Introduction to PML: Historical Context & Structural Biology

Discovery of PML in Acute Promyelocytic Leukemia (APL)

The promyelocytic leukemia protein (PML) was first identified through its involvement in acute promyelocytic leukemia (APL), a hematological malignancy characterized by a catastrophic bleeding diathesis and accumulation of malignant promyelocytes. In 1957, Hillestad recognized APL as a distinct clinical entity with a rapidly fatal course [9]. By 1977, Rowley discovered the reciprocal translocation t(15;17)(q24;q21), which juxtaposed the PML gene on chromosome 15 with the retinoic acid receptor alpha (RARA) gene on chromosome 17 [5] [9]. This translocation generates the PML-RARα fusion oncoprotein, which disrupts myeloid differentiation and drives leukemogenesis. The transformative discovery in 1988 by Wang et al. showed that all-trans retinoic acid (ATRA) induced complete remission in APL patients by overcoming the differentiation block imposed by PML-RARα [9]. Subsequent molecular cloning in the early 1990s confirmed PML-RARα as the central oncogenic driver in APL, establishing PML as a critical tumor suppressor [6] [9].

Table 1: Key Milestones in PML Discovery

YearDiscoverySignificance
1957APL identified as distinct entity (Hillestad)First clinical recognition of APL’s hyperacute course and hemorrhagic complications
1977t(15;17) translocation (Rowley)Identified genetic hallmark of APL
1988ATRA induces APL remission (Wang et al.)First differentiation therapy in oncology
1990sCloning of PML-RARα fusionElucidated molecular pathogenesis of APL

Molecular Architecture of PML: RBCC/TRIM Motifs and Isoforms

PML belongs to the tripartite motif (TRIM) protein family (TRIM19) and features a conserved RBCC motif comprising:

  • RING finger domain: A zinc-binding domain with E3 ubiquitin ligase activity, essential for PML’s tumor-suppressive functions [5] [7].
  • Two B-box domains (B1 and B2): Mediate protein-protein interactions and higher-order assembly [7].
  • Coiled-coil (CC) domain: Facilitates homo- and hetero-dimerization [7].

The PML gene undergoes extensive alternative splicing, generating ≥15 isoforms (PML-I to PML-VII) that share the N-terminal RBCC motif but diverge at the C-terminus [5]. These isoforms exhibit distinct subcellular localizations and functions:

  • PML-I, II, IV, V, VI: Localize predominantly to the nucleus and form nuclear bodies.
  • PML-VII: Lacks the nuclear localization signal and resides in the cytoplasm [5].

Recent cryo-EM studies reveal that the RBCC domain adopts a unique folded conformation where the RING and B-boxes wrap around the α3 helix. The α6 helix within the CC domain acts as a dimerization interface, forming an anti-parallel "octopus-like" structure that enables higher-order oligomerization [7].

Table 2: Major PML Isoforms and Features

IsoformC-terminal DomainLocalizationFunction
PML-IExon 7a + 8/9NuclearDNA damage response
PML-IIExon 6NuclearApoptosis regulation
PML-IVExon 7aNuclearSenescence induction
PML-VExon 7bNuclearViral defense
PML-VIExon 8NuclearUnknown
PML-VIIExon 3 (truncated)CytoplasmicUnknown

PML Nuclear Bodies (PML-NBs): Composition, Dynamics, and Biogenesis

PML nuclear bodies (PML-NBs) are membrane-less organelles (0.1–2 µm diameter) that serve as organizing hubs for numerous cellular processes. Each nucleus contains 5–30 PML-NBs, varying by cell type, cycle phase, and stress conditions [1] [8].

Composition & Architecture

PML-NBs exhibit a core-shell architecture:

  • PML shell: Composed of oligomerized PML isoforms forming a spherical scaffold [8].
  • Inner core: Contains >160 transient or stable "client" proteins, including:
  • SP100 (transcriptional regulator)
  • DAXX (apoptosis modulator)
  • CBP (histone acetyltransferase)
  • SUMOylated proteins (e.g., p53) [4] [10].Electron spectroscopic imaging confirms PML-NBs are protein-based structures devoid of nucleic acids, though nascent RNA accumulates at their periphery [1].

Biogenesis & Dynamics

PML-NB assembly is a multi-step process:

  • Oxidation-driven dimerization: PML monomers form disulfide-linked dimers via cysteine residues in the RBCC domain [8].
  • Oligomerization: RBCC-mediated dimerization extends into higher-order oligomers through CC domain interactions, forming the PML shell [7].
  • SUMOylation: PML is SUMOylated at K65, K160, and K490 by UBC9, recruiting client proteins via SUMO-interacting motifs (SIMs) [4] [8].
  • Client recruitment: SUMOylated PML concentrates transcription factors, DNA repair proteins, and viral defense components into the NB core [8].

Table 3: Key Components of PML Nuclear Bodies

ComponentRole in PML-NBsFunctional Impact
PML (scaffold)Forms structural shellDetermines NB size and stability
SP100Transcriptional regulationModulates gene expression
DAXXApoptosis regulationFacilitates p53 activation
SUMO1/2/3Post-translational modificationEnables client protein recruitment
UBC9SUMO E2 conjugating enzymeCatalyzes PML SUMOylation

Controversy: Phase Separation vs. Octopus Model

While some studies propose liquid-liquid phase separation (LLPS) drives PML-NB formation, recent structural data support an "octopus-like" assembly model:

  • The cryo-EM structure shows PML dimers extend their CC domains outward.
  • Anti-parallel CC-CC interactions between neighboring dimers form a polymerized network, creating a stable scaffold for client recruitment [7].This model reconciles PML-NB dynamics (e.g., fusion and fission) with their structured core-shell architecture [7] [8].

Functional Plasticity

PML-NBs function as versatile reaction hubs:

  • Transcriptional regulation: Concentrate transcription factors (e.g., CBP) and histone modifiers near target genes (e.g., p53, MHC-I) [5] [8].
  • DNA repair: Recruit BLM, RAD51, and 53BP1 to sites of DNA damage [8].
  • Viral defense: Restrict viral replication by sequestering viral genomes and proteins [4] [10].
  • Senescence & apoptosis: Promote p53 activation and suppress oncogenic signaling [5] [8].

In APL, arsenic trioxide (ATO) binds the PML RING domain, inducing PML SUMOylation, ubiquitination, and degradation, leading to PML-NB disassembly and leukemia cell death [4] [6]. ATO and ATRA synergize to restore PML-NBs in APL, curing >90% of patients [2] [9].

Properties

CAS Number

143220-95-5

Product Name

transcription factor PML

Molecular Formula

C42H58N4O

Synonyms

transcription factor PML

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